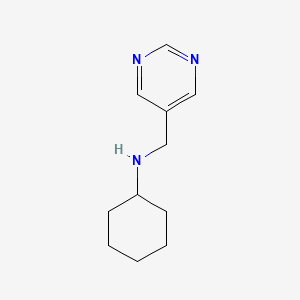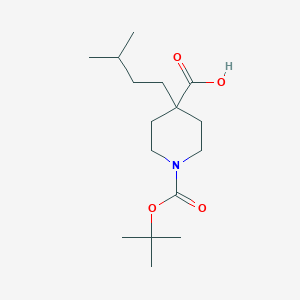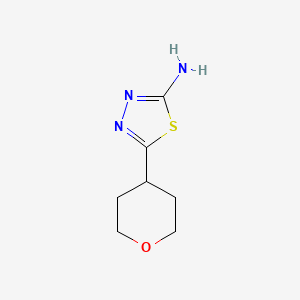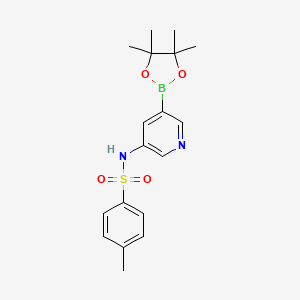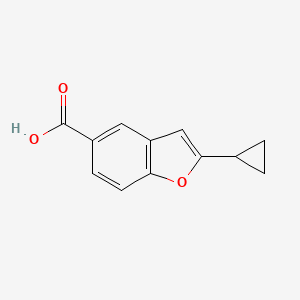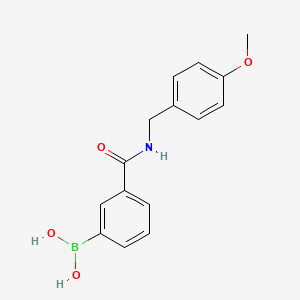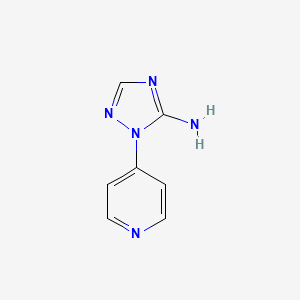
1-(pyridin-4-yl)-1H-1,2,4-triazol-5-amine
Descripción general
Descripción
1-(Pyridin-4-yl)-1H-1,2,4-triazol-5-amine, also known as “PTA”, is an organic compound with a variety of applications in scientific research. It is a member of the triazole family, which are nitrogen-containing heterocyclic compounds. PTA has unique properties that make it a useful tool for scientists in a wide range of disciplines, including biochemistry, physiology, and pharmacology.
Aplicaciones Científicas De Investigación
Industrial and Agricultural Applications
Amino-1,2,4-triazoles, including derivatives similar to 1-(pyridin-4-yl)-1H-1,2,4-triazol-5-amine, serve as crucial raw materials in the fine organic synthesis industry. These compounds have been employed extensively in producing agricultural products, pharmaceuticals, dyes, high-energy materials, and anti-corrosion additives. Their utility extends to the manufacture of analytical reagents, flotation reagents, heat-resistant polymers, fluorescent products, and ionic liquids, showcasing their versatility in applied sciences, biotechnology, energy, and chemistry. In agriculture, these derivatives are fundamental in formulating various insecticides, fungicides, plant growth regulators, and nitrification inhibitors for nitrogen fertilizers, highlighting their significance in enhancing agricultural productivity and plant health (Nazarov et al., 2021).
Pharmaceutical Research and Development
The triazole family, including 1-(pyridin-4-yl)-1H-1,2,4-triazol-5-amine derivatives, has garnered attention for its potential in developing new drugs with diverse biological activities. The structural versatility of these compounds allows for numerous modifications, leading to the discovery of prototypes with anti-inflammatory, antiplatelet, antimicrobial, antitumoral, and antiviral properties. This adaptability is crucial for addressing new diseases, combatting resistant microbial strains, and developing treatments for neglected diseases. The pursuit of more efficient synthesis methods for these triazoles, considering green chemistry principles, sustainability, and energy saving, is essential for expanding their therapeutic applications and addressing emerging health challenges (Ferreira et al., 2013).
Optical Sensors and Chemical Analysis
1,2,4-Triazole derivatives play a critical role in developing optical sensors due to their ability to form coordination and hydrogen bonds, making them excellent sensing probes. These compounds are instrumental in the synthesis of sensors for detecting various chemical entities, showcasing their importance in both biological and medicinal applications. The development of pyrimidine-based optical sensors, which include triazole derivatives, underscores the integration of these compounds into advanced analytical tools for environmental monitoring, healthcare diagnostics, and chemical analysis, bridging the gap between organic chemistry and applied sensor technology (Jindal & Kaur, 2021).
Mecanismo De Acción
Target of Action
The primary target of 1-(pyridin-4-yl)-1H-1,2,4-triazol-5-amine is the Prolyl-tRNA synthetase (PRS) . PRS is a clinically validated antimalarial target . It plays a crucial role in protein synthesis by attaching the correct amino acid to its corresponding tRNA molecule.
Mode of Action
The compound interacts with its target, the PRS, by binding to the ATP-site . This interaction inhibits the function of PRS, disrupting the protein synthesis process within the cell .
Pharmacokinetics
It is known that medicinal chemistry efforts are needed to optimize selectivity against hsprs while further improving antimalarial potency, pharmacokinetics, and physicochemical properties .
Result of Action
The result of the action of 1-(pyridin-4-yl)-1H-1,2,4-triazol-5-amine is the disruption of protein synthesis within the cell due to the inhibition of PRS . This leads to a decrease in the production of proteins necessary for various cellular functions, potentially leading to cell death.
Propiedades
IUPAC Name |
2-pyridin-4-yl-1,2,4-triazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N5/c8-7-10-5-11-12(7)6-1-3-9-4-2-6/h1-5H,(H2,8,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFOLSHXLQIAOMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1N2C(=NC=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Butyl[(pyrimidin-5-yl)methyl]amine](/img/structure/B1399700.png)

![2-((tetrahydrofuran-2-yl)methyl)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one](/img/structure/B1399707.png)
